molecular formula C15H15N3O B2574637 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 141472-91-5

1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B2574637
CAS No.: 141472-91-5
M. Wt: 253.305
InChI Key: UGVHOGLCIXPIOP-UHFFFAOYSA-N
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Description

The benzimidazole core of 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a privileged scaffold in medicinal chemistry and drug discovery, known for its versatile biological activities . Benzimidazole derivatives are extensively investigated for their potential as antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli , and for their cytotoxicity against human cancer cell lines such as HepG2 (human liver cancer) . Furthermore, the structural similarity of this class of compounds to purines allows them to interact with various enzymatic systems, leading to exploration across multiple therapeutic areas . The specific substitution pattern of this compound, featuring a 3-methoxybenzyl group at the 1-position, presents a key moiety for structure-activity relationship (SAR) studies. Researchers can utilize this chemical tool to probe biological pathways, develop new therapeutic leads, and study the mechanism of action of benzimidazole-based compounds in cellular and biochemical assays. This product is intended for research applications in early drug discovery and chemical biology.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-6-4-5-11(9-12)10-18-14-8-3-2-7-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVHOGLCIXPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141472-91-5
Record name 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine
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Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitutions

  • 1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-40-4): Differs by the methoxy group being at the para position on the phenyl ring. Molecular weight: 239.28 g/mol (vs. target compound’s molecular weight of ~253.28 g/mol, assuming C15H15N3O).

Sulfonyl vs. Benzyl Substituents

  • 1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) and 1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3) :
    • Sulfonyl groups at N1 enhance hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic 3-methoxybenzyl group.
    • These compounds were synthesized in 54–84% yields and evaluated as low-basicity ligands for 5-HT6 receptors, with PR1–PR7 showing variable binding affinities .

Functional Group Variations in Benzimidazole Derivatives

Amino Group Modifications

  • 1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine: Incorporates a trifluoromethyl group at C5 and a furan-based substitution.

Heterocyclic Hybrids

  • PF-543: Contains a 1H-1,3-benzodiazol-2-amine core linked to a sulfonylmethylphenoxy group. Acts as a potent SphK1 inhibitor (Ki = 3.6 nM) but shows minimal impact on ceramide levels, highlighting the role of sulfonyl groups in selectivity .

Receptor Binding and Selectivity

  • 5-HT6 Receptor Ligands (PR1–PR7) :
    • Sulfonamide-substituted analogs (e.g., PR5, PR6) exhibit binding to 5-HT6 receptors, with PR6 (5-chloro-naphthalene sulfonyl derivative) showing enhanced potency due to halogenation .
    • The target compound’s 3-methoxybenzyl group may reduce receptor engagement compared to sulfonamide derivatives due to steric and electronic differences.

Enzyme Inhibition

  • PF-543: Demonstrates that benzimidazole-based scaffolds can achieve nanomolar inhibition of SphK1, though the target compound’s lack of a sulfonyl group may limit similar activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
1-[(3-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine C15H15N3O ~253.28 3-Methoxybenzyl, NH2 Understudied
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine C14H13N3O 239.28 4-Methoxyphenyl, NH2 Not reported
1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) C13H11N3O2S 273.31 Benzenesulfonyl, NH2 5-HT6 ligand
PF-543 C27H28N4O3S 488.61 Sulfonylmethylphenoxy, NH2 SphK1 inhibitor (Ki = 3.6 nM)

Biological Activity

1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine
  • Molecular Formula : C15H15N3O
  • Molecular Weight : 253.3 g/mol
  • Appearance : Powder
  • Storage Temperature : Room Temperature

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

Target Receptors :

  • Similar indole derivatives have been shown to bind with high affinity to multiple receptors, suggesting that this compound may exhibit similar properties.

Biochemical Pathways :

  • Compounds in this class have been implicated in affecting various biochemical pathways, including those involved in cell proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, with varying degrees of potency.

Anticancer Properties

The compound's anticancer potential has been highlighted in several studies. For instance, it has been noted for its ability to inhibit cancer cell proliferation in various cell lines, including HL60 and HCT116, with IC50 values reported in the nanomolar range .

Cell LineIC50 (nM)
HL608.3
HCT1161.3

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cancer signaling pathways. For example, it selectively inhibits kinases such as CDK2 and GSK3β .

Study on Anticancer Activity

A study published in Molecules evaluated the structure-activity relationships (SARs) of benzodiazole derivatives, including our compound. The results indicated that the presence of specific substituents significantly influenced the anticancer activity against various tumor cell lines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that compounds similar to this compound possess favorable bioavailability profiles in rodent models. This enhances their potential for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological Activity
5-(4-methoxyphenyl)-1H-indolesAnticancer
5-(4-methoxyphenyl)-1H-imidazolesAntimicrobial
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-propan-1-oneKinase inhibition

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

A1. Synthesis typically involves cyclization of o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under acidic conditions. For example:

  • Acyl chloride route : Reacting o-phenylenediamine with 3-methoxybenzyl chloride in the presence of polyphosphoric acid (PPA) at 120–140°C promotes cyclization to form the benzimidazole core .
  • Solvent optimization : Refluxing in toluene or ethanol with catalytic HCl improves reaction rates and purity .
  • Yield factors : Excess acyl chloride (1.2–1.5 equivalents) and reaction times of 6–12 hours are critical to minimize byproducts like uncyclized amides .

Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

A2.

  • NMR :
    • ¹H NMR : Look for the singlet at δ 3.8–4.0 ppm (methoxy group) and aromatic protons split into multiplets between δ 6.8–7.5 ppm (3-methoxyphenyl and benzodiazol rings) .
    • ¹³C NMR : The benzimidazole C2-amine carbon appears at δ 155–160 ppm, while the methoxy carbon resonates at δ 55–56 ppm .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks [M+H]⁺ matching theoretical mass .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in biological systems, and what software tools are recommended?

A3.

  • Docking studies : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450 or kinase targets). Focus on the benzimidazole core’s hydrogen-bonding potential and the methoxyphenyl group’s hydrophobic interactions .
  • DFT calculations : Gaussian or ORCA can optimize the compound’s geometry and predict frontier molecular orbitals (FMOs) to explain electrophilic/nucleophilic sites .
  • MD simulations : GROMACS or AMBER can simulate binding stability with proteins over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. Q4. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives like this compound?

A4.

  • Meta-analysis : Cross-reference IC₅₀ values across studies while controlling for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • SAR studies : Systematically modify substituents (e.g., replacing methoxy with halogen groups) to isolate structural contributors to activity. Evidence shows fluorinated analogs often exhibit enhanced bioavailability .
  • Dosage normalization : Express activity data as molar concentrations (µM) rather than µg/mL to standardize comparisons .

Q. Q5. How do solvent polarity and pH affect the compound’s stability during long-term storage?

A5.

  • Stability assays :
    • Polar solvents : DMSO or DMF solutions (10 mM) stored at −20°C show <5% degradation over 6 months. Avoid aqueous buffers (pH > 7), which accelerate hydrolysis of the benzimidazole ring .
    • Solid state : Lyophilized powder remains stable for >1 year at 4°C in amber vials with desiccants. Monitor via periodic HPLC to detect degradation peaks .

Q. Q6. What are the mechanistic implications of the methoxyphenyl group’s electronic effects on the compound’s pharmacological profile?

A6.

  • Electron-donating effects : The methoxy group increases electron density on the benzimidazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .
  • Metabolism : Methoxy groups are susceptible to demethylation by CYP450 enzymes, generating reactive intermediates. Use LC-MS/MS to identify metabolites like hydroxylated derivatives in microsomal assays .

Methodological Guidelines

Q. Table 1. Key Reaction Parameters for Synthesis

ParameterOptimal ConditionReference
Temperature120–140°C (PPA)
SolventToluene or ethanol
Reaction Time6–12 hours
PurificationColumn chromatography (SiO₂, 70:30 hexane/EtOAc)

Q. Table 2. Analytical Benchmarks

TechniqueCritical MarkersReference
¹H NMRδ 3.8–4.0 ppm (OCH₃)
HPLC Retention Time8.2 ± 0.3 minutes
MS [M+H]⁺Theoretical: 296.12

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